1-Amino-3-morpholinopropan-2-ol

Asymmetric synthesis Chiral building blocks Enantioselective catalysis

This vicinal amino alcohol provides two distinct nucleophilic handles (primary amine + secondary hydroxyl) that are non-negotiable for copper-catalyzed three-component morpholine synthesis and bidentate metal coordination. Unlike 3-morpholinopropylamine (no C2-OH) or 3-morpholinopropanol (no NH₂), only this 1,2-amino alcohol arrangement delivers the hydrogen-bonding geometry and dual reactivity required for antibiotic adjuvant development, NAD+-competitive inhibitor design, and CNS-penetrant chiral drug candidates. Available as racemate or enantiopure (R)/(S) forms to eliminate chiral resolution steps and accelerate your synthesis timeline.

Molecular Formula C7H16N2O2
Molecular Weight 160.217
CAS No. 39849-45-1
Cat. No. B2964380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-3-morpholinopropan-2-ol
CAS39849-45-1
Molecular FormulaC7H16N2O2
Molecular Weight160.217
Structural Identifiers
SMILESC1COCCN1CC(CN)O
InChIInChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2
InChIKeyYSGPOQDTHDLUGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-3-morpholinopropan-2-ol (CAS 39849-45-1): Essential Procurement Parameters and Scientific Classification for Researchers


1-Amino-3-morpholinopropan-2-ol (CAS 39849-45-1) is a vicinal amino alcohol derivative of morpholine with the molecular formula C₇H₁₆N₂O₂ and molecular weight 160.21 [1]. The compound possesses a secondary hydroxyl group at the C2 position and a primary amine group on the propanol backbone, providing two distinct nucleophilic handles for synthetic derivatization [1]. It is commercially available as both the racemic mixture (CAS 39849-45-1) and as enantiomerically pure (R)- and (S)-isomers (CAS 452105-38-3 and 452105-36-1, respectively) . The compound is primarily employed as a pharmaceutical intermediate and chiral building block in medicinal chemistry, with reported boiling point of 286.4±29.0 °C at 760 mmHg and typical commercial purity specifications ranging from 95% to 97%+ .

1-Amino-3-morpholinopropan-2-ol (CAS 39849-45-1): Why In-Class Morpholine Analogs Cannot Be Interchanged Without Quantified Performance Tradeoffs


Procurement decisions for morpholine-containing building blocks are frequently undermined by the assumption that structurally similar analogs are functionally interchangeable. This assumption fails when examining specific functional group arrangements: 3-Morpholinopropylamine (CAS 123-00-2) lacks the critical C2 hydroxyl group that provides hydrogen-bonding capacity and a secondary derivatization site [1]; 3-Morpholinopropanol (CAS 4441-30-9) lacks the primary amine essential for amide bond formation and nucleophilic substitution ; and non-amino morpholine derivatives cannot serve as direct inputs to copper-catalyzed three-component morpholine synthesis which specifically requires vicinal amino alcohol inputs [2]. Even among compounds bearing both amine and hydroxyl functionalities, the precise 1,2-amino alcohol (vicinal) arrangement is non-negotiable for applications requiring bidentate coordination to metal catalysts or specific hydrogen-bonding geometries in enzyme active sites [2]. Substituting a non-vicinal analog or a compound missing either functional group introduces synthetic detours, alters reaction yields, or eliminates the desired biological activity entirely.

1-Amino-3-morpholinopropan-2-ol (CAS 39849-45-1): Quantified Differentiation Evidence for Scientific Procurement


Chiral Purity and Enantiomeric Excess: Differentiated Procurement for Asymmetric Synthesis Applications

1-Amino-3-morpholinopropan-2-ol is commercially available in three distinct stereochemical forms: racemic mixture (CAS 39849-45-1), (R)-enantiomer (CAS 452105-38-3), and (S)-enantiomer (CAS 452105-36-1) . The (S)-enantiomer has been specifically investigated as a chiral precursor in the synthesis of pharmaceutical agents where stereochemical configuration is critical for target binding . Vicinal amino alcohols with defined chirality serve as essential inputs for stereoselective morpholine synthesis via copper-catalyzed oxyamination reactions, where the stereochemical outcome of the product is directly dependent on the configuration of the starting amino alcohol [1].

Asymmetric synthesis Chiral building blocks Enantioselective catalysis

Antimicrobial Potentiation Activity: Quantified Synergistic Effect Against Methicillin-Resistant Staphylococcus aureus

In antimicrobial studies, 1-Amino-3-morpholinopropan-2-ol has demonstrated significant potentiation of oxacillin activity against methicillin-resistant Staphylococcus aureus (MRSA). When used in combination with other agents, the compound reduced the minimum inhibitory concentration (MIC) of oxacillin by up to 32-fold . The IC50 values for the compound's inhibitory activity were observed at micromolar concentrations, indicating effective inhibition at concentrations relevant for antimicrobial applications .

Antimicrobial resistance Antibiotic adjuvant Synergistic potentiation

Enzymatic Inhibition Potential: NAD+ Mimicry in Enzyme Active Sites

Derivatives synthesized from 1-Amino-3-morpholinopropan-2-ol are designed to mimic the nicotinamide riboside fragment of the NAD+ molecule, enabling competition for binding within enzyme catalytic domains . This structural mimicry positions the compound as a scaffold for developing inhibitors of NAD+-dependent enzymes including PARPs and sirtuins . The morpholine ring and vicinal amino alcohol arrangement provide the necessary hydrogen-bonding geometry to occupy the nicotinamide binding pocket, a feature not present in simpler morpholine derivatives lacking the 1,2-amino alcohol motif.

NAD+ metabolism Enzyme inhibition Nucleoside analogs

Drug-Like Physicochemical Profile: Balanced Hydrophilicity and Calculated Properties for CNS Drug Design

The compound exhibits a calculated topological polar surface area (TPSA) of 58.9 Ų and contains two hydrogen bond donors and four hydrogen bond acceptors [1]. With a molecular weight of 160.21, it falls within the optimal range for CNS drug candidates, and its calculated logP of approximately -0.94 indicates favorable aqueous solubility balanced with membrane permeability [1]. The morpholine ring specifically contributes to aqueous solubility enhancement in hydrophobic drug candidates, as demonstrated in PI3K inhibitor development programs where morpholine-amino alcohol hybrids were employed as solubility-enhancing motifs .

CNS drug discovery Physicochemical properties Blood-brain barrier permeability

Synthetic Versatility: Dual Functional Handles Enable Multi-Directional Derivatization

As a vicinal amino alcohol, 1-Amino-3-morpholinopropan-2-ol provides two distinct nucleophilic sites (primary amine and secondary hydroxyl) that can be selectively derivatized under orthogonal conditions . The primary amine can undergo amide bond formation, reductive amination, or sulfonamide synthesis, while the secondary hydroxyl can be functionalized via esterification, etherification, or oxidation . This dual functionality enables parallel synthesis strategies and scaffold diversification in medicinal chemistry campaigns [1].

Building block Parallel synthesis Derivatization

1-Amino-3-morpholinopropan-2-ol (CAS 39849-45-1): Evidence-Backed Application Scenarios for Research Procurement


Asymmetric Synthesis of Chiral Morpholine-Containing Pharmaceuticals

The availability of enantiomerically pure (R)- and (S)-forms of 1-Amino-3-morpholinopropan-2-ol directly supports stereoselective synthesis routes for chiral morpholine-containing drug candidates . The vicinal amino alcohol arrangement is a required input for copper-catalyzed three-component reactions that construct highly substituted morpholines with defined stereochemistry . Procurement of the enantiomerically pure form eliminates the need for chiral resolution steps, reducing synthesis timelines and improving overall yield .

Antibiotic Adjuvant Development Targeting MRSA and Resistant Pathogens

The demonstrated 32-fold potentiation of oxacillin MIC against methicillin-resistant Staphylococcus aureus supports the use of 1-Amino-3-morpholinopropan-2-ol as a scaffold for antibiotic adjuvant development . The compound's micromolar IC50 values indicate effective inhibition at concentrations relevant for combination therapy approaches . This application scenario is specifically relevant for programs addressing the global challenge of antimicrobial resistance in Gram-positive pathogens.

NAD+-Dependent Enzyme Inhibitor Discovery Programs

Derivatives of 1-Amino-3-morpholinopropan-2-ol are designed to mimic the nicotinamide riboside fragment of NAD+, enabling competition for binding in the catalytic domains of NAD+-dependent enzymes . This structural mimicry positions the compound as a rational starting point for developing inhibitors targeting PARPs, sirtuins, and other NAD+-consuming enzymes implicated in cancer, metabolic disorders, and aging-related diseases .

CNS Drug Discovery Requiring Balanced Physicochemical Properties

With a calculated TPSA of 58.9 Ų and logP of approximately -0.94, 1-Amino-3-morpholinopropan-2-ol falls within the optimal physicochemical range for CNS drug candidates . The morpholine ring enhances aqueous solubility while the balanced molecular weight (160.21) supports passive blood-brain barrier permeability . The compound serves as a privileged scaffold for CNS-targeted medicinal chemistry programs, as evidenced by its incorporation into morpholine-amino alcohol hybrids in neurology-focused drug development .

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